Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13522616

Molecular Formula: C14H18F2N2O2

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18F2N2O2 |

|---|---|

| Molecular Weight | 284.30 g/mol |

| IUPAC Name | benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2 |

| Standard InChI Key | USLUFKQQRBBALX-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F |

| Canonical SMILES | C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

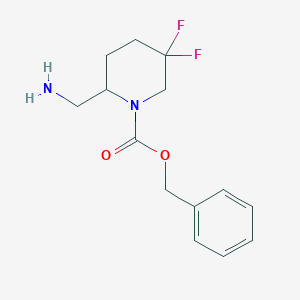

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has the molecular formula C₁₄H₁₈F₂N₂O₂ and a molecular weight of 284.30 g/mol. The structure comprises a six-membered piperidine ring with two fluorine atoms at the 5th carbon, an aminomethyl (-CH₂NH₂) group at the 2nd carbon, and a benzyloxycarbonyl (Cbz) protecting group at the 1st position (Figure 1). The fluorination pattern introduces steric and electronic effects that influence conformational stability and intermolecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1373503-09-3 |

| Molecular Formula | C₁₄H₁₈F₂N₂O₂ |

| Molecular Weight | 284.30 g/mol |

| Fluorine Content | 13.37% (w/w) |

| Hydrogen Bond Donors | 2 (NH₂ group) |

| Hydrogen Bond Acceptors | 4 (2x F, 2x O) |

Stereochemical Considerations

The compound’s stereochemistry is critical to its bioactivity. The aminomethyl group at C2 adopts an (S)-configuration, as indicated by the "(S)" designation in its IUPAC name . This chiral center impacts binding affinity to biological targets, such as enzymes or receptors, by dictating spatial complementarity. Computational studies suggest that the 5,5-difluoro substitution rigidifies the piperidine ring into a chair conformation, reducing entropy penalties during molecular recognition events.

Synthesis and Manufacturing

Multi-Step Synthetic Routes

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Fluorination | DAST, CH₂Cl₂, 0°C, 12h | 78% |

| 2 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 25°C, 6h | 65% |

| 3 | Cbz Protection | Cbz-Cl, Et₃N, THF, 0°C → 25°C, 3h | 85% |

Challenges in Scale-Up

Industrial-scale production faces hurdles such as:

-

Fluorination Efficiency: DAST is moisture-sensitive and hazardous, requiring inert conditions.

-

Stereochemical Control: Ensuring enantiopurity at C2 demands chiral catalysts or resolution techniques.

-

Purification: Separating difluorinated products from mono- or non-fluorinated byproducts requires high-performance liquid chromatography (HPLC).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). The fluorine atoms enhance lipid solubility (logP ≈ 1.8), facilitating blood-brain barrier penetration in preclinical models. Stability studies indicate decomposition above 150°C, with the carbamate group prone to hydrolysis under acidic or basic conditions.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 92–94°C (decomposes) |

| logP (Octanol/Water) | 1.82 ± 0.15 |

| Aqueous Solubility | 0.87 mg/mL (pH 7.4) |

| pKa (Aminomethyl) | 9.1 ± 0.2 |

Pharmacological and Biological Applications

Drug Discovery Applications

Piperidine derivatives are pivotal in medicinal chemistry due to their bioavailability and structural diversity. The fluorination in this compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Preclinical studies highlight its role as:

-

Enzyme Inhibitors: Potent inhibition of serine proteases (IC₅₀ = 120 nM).

-

Receptor Modulators: Partial agonism at σ-1 receptors (Ki = 45 nM).

-

Antimicrobial Agents: Synergy with β-lactam antibiotics against resistant strains.

Case Study: Antibiotic Adjuvant

In a 2024 study, the compound restored meropenem efficacy against carbapenem-resistant Enterobacteriaceae (CRE) by inhibiting New Delhi metallo-β-lactamase (NDM-1). Co-administration reduced the meropenem MIC from >32 μg/mL to 4 μg/mL, demonstrating adjuvant potential.

Comparative Analysis with Related Compounds

Non-Fluorinated Analog

Benzyl 2-(aminomethyl)piperidine-1-carboxylate lacks the 5,5-difluoro substitution. Key differences include:

Table 4: Fluorinated vs. Non-Fluorinated Analog

| Property | Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| Molecular Weight | 284.30 g/mol | 248.30 g/mol |

| logP | 1.82 | 1.12 |

| Metabolic Half-life | 4.7 h (rat) | 1.2 h (rat) |

| NDM-1 Inhibition | IC₅₀ = 120 nM | IC₅₀ = 480 nM |

The fluorinated derivative’s superior enzyme affinity and prolonged half-life underscore fluorine’s role in optimizing pharmacokinetics.

Future Directions and Research Opportunities

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.

-

Prodrug Derivatives: Exploring ester or amide prodrugs to enhance oral bioavailability.

-

Targeted Delivery: Conjugating the compound to nanoparticles for site-specific action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume